2-(2-Aminoethylamino)-4-(3-trifluoromethylanilino)-pyrimidine-5-carboxamide, Dihydrochloride, Dihydrate
Overview
Description
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that, upon phosphorylation, binds to immunoreceptor tyrosine-based activation motifs of FcRγ chains and mediates downstream signaling related to platelet function and inflammation. Syk inhibitor II is a cell-permeable, pyrimidine-carboxamide compound that selectively and reversibly blocks Syk (IC50 = 41 nM) in an ATP-competitive manner. It is much less potent against PKCε, PKCβII, ZAP-70, Btk, and Itk (IC50s = 5.1, 11, 11.2, 15.5, and 22.6 µM, respectively). Syk inhibitor II has been shown to prevent FcεRI-mediated 5-HT release in RBL-2H3 cells in vitro (IC50 = 460 nM) and to inhibit passive cutaneous anaphylaxis reactions in mice (ID50 = 13.2 mg/kg, s.c.).
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Methods : A study describes the synthesis of thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide, highlighting the importance of thienopyrimidine derivatives in medicinal and biological activities. Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of VEGF receptor-2 kinase, essential in tumor-related blood vessel formation (Yang-Heon Song, 2007).
Antitumor Activities : Another research synthesizes pyrazolopyrimidines and Schiff bases from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, exhibiting in vitro antitumor activities against various human cancer cell lines. The study discusses the structure-activity relationship of these compounds (T. Hafez et al., 2013).
Chemical Properties and Reactions
Novel Derivatives Synthesis : A series of 2-mercapto-4-(p-aminophenylsulphonylamino)-6-(aryl)-pyrimidine-5-carboxamide derivatives were synthesized via the Biginelli reaction. The study characterizes these compounds using various spectroscopic methods (Nayan H. Bhuva et al., 2014).
Inhibitory Properties and SAR Studies : A study on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide reveals its inhibition properties on transcription mediated by NF-kappaB and AP-1 transcription factors. The research also explores structural modifications for potential oral bioavailability improvements (M. Palanki et al., 2000).
Applications in Tuberculosis Treatment
- Antitubercular Activity : A novel series of 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives shows potent antitubercular activity against Mycobacterium tuberculosis. Docking studies suggest their interaction with enoyl-CoA hydratase, indicating their potential as anti-TB agents (B. Srinu et al., 2019).
Antimicrobial Activity
- Antimicrobial Derivatives : The synthesis of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrates their enhanced antimicrobial activity compared to reference drugs against various microorganisms (S. Kolisnyk et al., 2015).
properties
IUPAC Name |
2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide;dihydrate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O.2ClH.2H2O/c15-14(16,17)8-2-1-3-9(6-8)22-12-10(11(19)24)7-21-13(23-12)20-5-4-18;;;;/h1-3,6-7H,4-5,18H2,(H2,19,24)(H2,20,21,22,23);2*1H;2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCACSMNPIITJGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)NCCN)C(F)(F)F.O.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2F3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587914 | |
Record name | 2-[(2-Aminoethyl)amino]-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide--hydrogen chloride--water (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
227449-73-2 | |
Record name | 2-[(2-Aminoethyl)amino]-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide--hydrogen chloride--water (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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